molecular formula C27H49N4O9P B15184808 [(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 101010-99-5

[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B15184808
CAS No.: 101010-99-5
M. Wt: 604.7 g/mol
InChI Key: BIZJUMFDLOEDFN-RBZQAINGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate is a complex organic compound with potential applications in various scientific fields. Its structure suggests it may have significant biological activity, possibly as a pharmaceutical agent or a biochemical tool.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate likely involves multiple steps, including the formation of the oxolan ring, the attachment of the diethylamino group, and the phosphorylation of the hydroxyl group. Typical reaction conditions might include the use of protecting groups, specific catalysts, and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying biochemical pathways or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity against specific targets.

    Industry: In the production of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate would depend on its specific interactions with biological molecules. Potential molecular targets could include enzymes, receptors, or nucleic acids, with pathways involving inhibition, activation, or modulation of these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other phosphorylated nucleosides or nucleotides, which share structural features and potential biological activities.

Uniqueness

[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate is unique due to its specific stereochemistry, functional groups, and potential biological activity. These features distinguish it from other compounds and may confer specific advantages in its applications.

Properties

CAS No.

101010-99-5

Molecular Formula

C27H49N4O9P

Molecular Weight

604.7 g/mol

IUPAC Name

[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C27H49N4O9P/c1-6-29(7-2)15-11-13-17-31(8-3,9-4)16-12-10-14-25(32)40-22-18-24(39-23(22)20-38-41(35,36)37)30-19-21(5)26(33)28-27(30)34/h19,22-24H,6-18,20H2,1-5H3,(H2-,28,33,34,35,36,37)/t22-,23+,24+/m0/s1

InChI Key

BIZJUMFDLOEDFN-RBZQAINGSA-N

Isomeric SMILES

CCN(CC)CCCC[N+](CC)(CC)CCCCC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)[O-])N2C=C(C(=O)NC2=O)C

Canonical SMILES

CCN(CC)CCCC[N+](CC)(CC)CCCCC(=O)OC1CC(OC1COP(=O)(O)[O-])N2C=C(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.